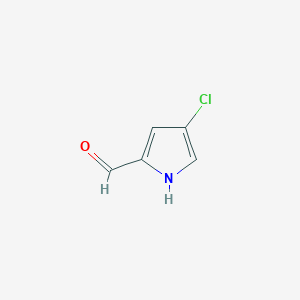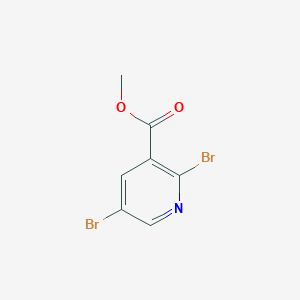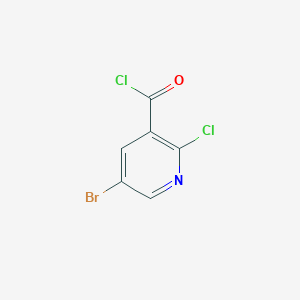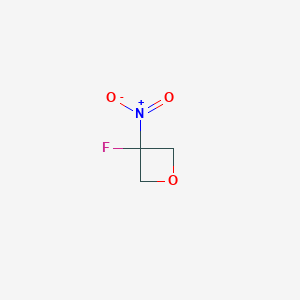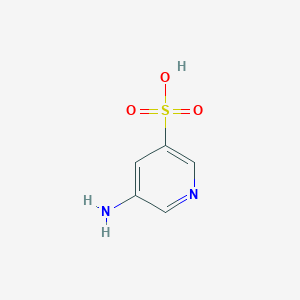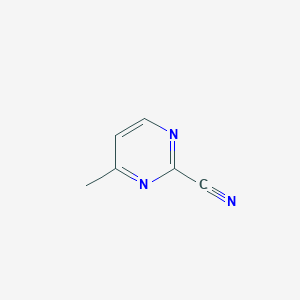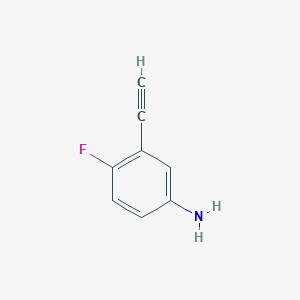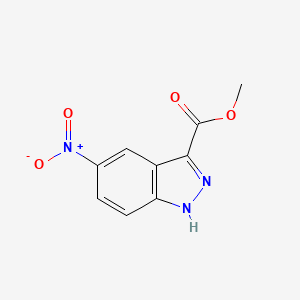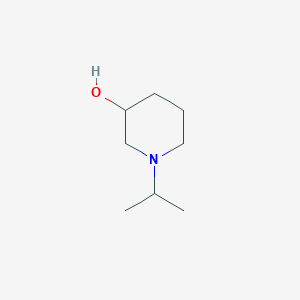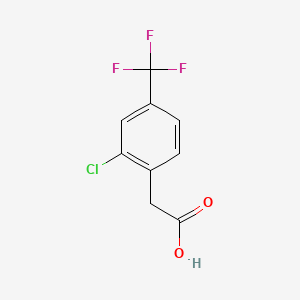
2-Chloro-4-trifluoromethylphenylacetic acid
Vue d'ensemble
Description
2-Chloro-4-trifluoromethylphenylacetic acid, with the CAS Number 601513-26-2, is a chemical compound with a molecular weight of 238.59 . It is a solid crystal at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-chloro-4-(trifluoromethyl)phenyl)acetic acid . The InChI code is 1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) .Physical And Chemical Properties Analysis
2-Chloro-4-trifluoromethylphenylacetic acid is a solid crystal at room temperature .Applications De Recherche Scientifique
Reactivity and Structural Analysis
- A comprehensive DFT study on halogenated phenylacetic acids, including 2-Chloro-4-trifluoromethylphenylacetic acid, explored their reactivity, acidity, and vibrational spectra. The research provided insights into the molecule's electronic properties, including Fukui functions, local softness, electrophilicity, and the HOMO-LUMO gap, along with theoretical predictions of its vibrational spectra, aiding in the understanding of its chemical behavior and potential applications in synthetic chemistry (Srivastava et al., 2015).
Analytical and Sensing Applications
- The compound has been utilized as an electroactive tracer in a competitive assay for the detection of the herbicide 2,4-dichlorophenoxyacetic acid, demonstrating its utility in developing sensitive and selective analytical methods for environmental monitoring (Schöllhorn et al., 2000).
Synthetic Applications
- Research on the action of chlorine trifluoride on trichloroacetic acid, involving decomposition reactions, could provide insights into the reactivity of chloro and fluoro substituted compounds, potentially informing synthetic strategies that leverage 2-Chloro-4-trifluoromethylphenylacetic acid's structural similarities (Cuthbertson et al., 2007).
Molecular Imprinting and Detection Techniques
- The compound has shown potential in the field of molecularly imprinted polymers, a technology that offers high selectivity in sensor applications and pollutant removal. Studies involving closely related compounds in the creation of imprinted polymers for the selective detection of pesticides underscore its relevance in developing novel environmental remediation technologies (Omidi et al., 2014).
Environmental Monitoring and Remediation
- A study on the electrochemical detection of 4-chloro-2-methylphenoxyacetic acid using a glassy carbon electrode demonstrates the broader utility of chloro- and fluoro-substituted phenylacetic acids in environmental analysis. This research could inform the development of sensitive, simple, and effective methods for monitoring similar compounds in environmental samples (Yu et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P312 (Call a POISON CENTER or doctor/physician if you feel unwell) .
Propriétés
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULPIXGVZSEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477336 | |
| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-trifluoromethylphenylacetic acid | |
CAS RN |
601513-26-2 | |
| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)

